molecular formula C11H25O2P B14357044 (Diethoxymethyl)di(propan-2-yl)phosphane CAS No. 95987-53-4

(Diethoxymethyl)di(propan-2-yl)phosphane

Cat. No.: B14357044
CAS No.: 95987-53-4
M. Wt: 220.29 g/mol
InChI Key: FHXWDGAOBMGJCX-UHFFFAOYSA-N
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Description

(Diethoxymethyl)di(propan-2-yl)phosphane is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to a diethoxymethyl group and two propan-2-yl groups. Tertiary phosphines are widely used in various fields, including catalysis, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethoxymethyl)di(propan-2-yl)phosphane typically involves the reaction of diethoxymethylphosphine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and scalability, with considerations for safety and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Diethoxymethyl)di(propan-2-yl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides and phosphonates.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(Diethoxymethyl)di(propan-2-yl)phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of (Diethoxymethyl)di(propan-2-yl)phosphane involves its ability to act as a ligand and coordinate with transition metals. The phosphorus atom in the compound has a lone pair of electrons, which can be donated to a metal center, forming a metal-phosphine complex. This coordination can activate the metal center, facilitating various catalytic reactions. The specific molecular targets and pathways depend on the nature of the metal and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Diethoxymethyl)di(propan-2-yl)phosphane is unique due to the presence of both diethoxymethyl and propan-2-yl groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity and coordination behavior, making it suitable for specific applications in catalysis and materials science .

Properties

CAS No.

95987-53-4

Molecular Formula

C11H25O2P

Molecular Weight

220.29 g/mol

IUPAC Name

diethoxymethyl-di(propan-2-yl)phosphane

InChI

InChI=1S/C11H25O2P/c1-7-12-11(13-8-2)14(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3

InChI Key

FHXWDGAOBMGJCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)P(C(C)C)C(C)C

Origin of Product

United States

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